3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-2-pyridinecarboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(4-Butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(4-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the ethyl group at the 4-position of the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds with different alkyl substituents.
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(4-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-2-6-3-4-11-7(5-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI Key |
POYPGVJOJKFUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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